molecular formula C22H25F7N2O B5437017 N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE

Cat. No.: B5437017
M. Wt: 466.4 g/mol
InChI Key: HJDNKXHFAGJLRO-UHFFFAOYSA-N
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Description

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and fluorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the Chan–Lam N-arylation reaction, where adamantane-containing amines are reacted with arylboronic acids under optimized conditions . The reaction conditions include the use of copper (II) acetate as a catalyst, DBU as a base, and MeCN as a solvent at room temperature for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxylated derivatives, while reduction reactions can modify the amine group.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, copper (II) acetate, DBU, and various solvents such as MeCN . Reaction conditions typically involve room temperature and atmospheric pressure, although specific conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce hydroxylated compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE is unique due to its combination of adamantane, hexafluoropropane, and fluorobenzamide moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F7N2O/c23-17-4-2-1-3-16(17)18(32)31-20(21(24,25)26,22(27,28)29)30-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,30H,5-12H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDNKXHFAGJLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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